molecular formula C8H10N2O2 B1346113 2-(Dimethylamino)nicotinic acid CAS No. 883787-29-9

2-(Dimethylamino)nicotinic acid

Cat. No. B1346113
CAS RN: 883787-29-9
M. Wt: 166.18 g/mol
InChI Key: BFXXGHDBAKMDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)nicotinic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a solid substance .


Physical And Chemical Properties Analysis

2-(Dimethylamino)nicotinic acid is a solid substance . It has a molecular weight of 166.18 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Organic Compounds

“2-(Dimethylamino)nicotinic acid” can be used as a precursor in the synthesis of various organic compounds. For example, it can be involved in the cyclization process to create different esters and acids that are useful in pharmaceuticals and agrochemicals .

Plant Resistance Induction

Derivatives of nicotinic acid, such as 2-(Dimethylamino)nicotinic acid, have been studied for their ability to induce resistance in plants against bacteria and fungi, which could be beneficial for agricultural applications .

Pharmaceutical Research

Nicotinic acid derivatives are known to play a significant role as multifunctional pharmacophores, exerting a variety of biological activities. They are involved in redox and non-redox reactions, antioxidant activity, and can act on nicotinic acid receptors for therapeutic applications .

Cosmetic Applications

Some nicotinic acid derivatives are used in cosmetic formulations due to their beneficial effects on skin health and appearance .

Energy Metabolism

Nicotinic acid and its derivatives, including “2-(Dimethylamino)nicotinic acid,” are involved in energy metabolism within mammalian cells as they can influence the levels of Nicotinamide adenine dinucleotide (NAD+), which is crucial for various physiological processes .

Antibacterial and Antibiofilm Activities

Research has shown that nicotinic acid derivatives possess antibacterial properties and can be effective against drug-resistant viral and microbial infections, making them valuable in medical research .

Mechanism of Action

Target of Action

2-(Dimethylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid derivatives are often associated with the peripheral vasodilation process . They are used as active ingredients in over-the-counter topical preparations indicated for muscle and joint pain . For veterinary purposes, they are used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Mode of Action

It is thought that it promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This interaction with its targets results in peripheral vasodilation, enhancing local blood flow at the site of application .

Biochemical Pathways

The biochemical pathways affected by 2-(Dimethylamino)nicotinic acid are likely similar to those of other nicotinic acid derivatives. In bacteria, three pathways of nicotine degradation have been identified: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . Multi-omics analysis has revealed specific genome architecture, regulation mechanisms, and specific genes or enzymes of these three pathways in different strains .

Pharmacokinetics

For example, in patients with chronic kidney disease, the maximum concentration (Cmax) of niacin was found to be dose-dependent . The time to reach maximum concentration (Tmax) was around 3.0 hours for a 1000mg or 1500mg oral dose . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 2-(Dimethylamino)nicotinic acid’s action are primarily related to its role as a peripheral vasodilator . By promoting the release of prostaglandin D2, it enhances local blood flow at the site of application . This can result in temporary relief of aches and pains in muscles, tendons, and joints .

properties

IUPAC Name

2-(dimethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXXGHDBAKMDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640591
Record name 2-(Dimethylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)nicotinic acid

CAS RN

883787-29-9
Record name 2-(Dimethylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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